methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

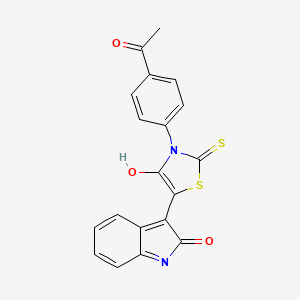

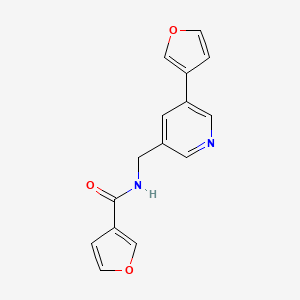

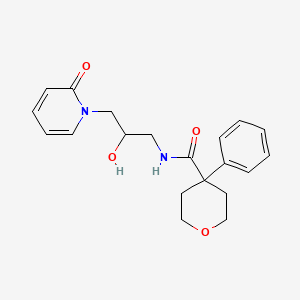

“Methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate” is a derivative of pyrazole, which is an organic compound . Pyrazole derivatives are known for their various potential applications in the catalysis area but also in medicine or biomimetism studies .

Synthesis Analysis

The synthesis of similar compounds, such as poly ((3,5-dimethylpyrazol-1-yl)methyl)benzene ligands, has been carried out by the alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .Molecular Structure Analysis

The molecular formula of “methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate” is C8H12N2O2 . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis

The in situ complexes of the multidentate ligands have been found able to oxidize the catechol substrate . Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities .Physical And Chemical Properties Analysis

The molecular weight of “methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate” is 168.196 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

- Heterocyclic compounds, including pyrazoles, have attracted attention in drug design due to their diverse biological activities. Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate could serve as a scaffold for developing novel drugs with antibacterial, antifungal, anti-inflammatory, and antitumor properties .

- Pyrazole-bearing compounds often exhibit potent antileishmanial and antimalarial effects. Researchers have synthesized hydrazine-coupled pyrazoles, and their pharmacological evaluation suggests promising activity against these parasitic diseases .

- Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate can serve as a precursor to ligands widely studied in coordination chemistry. For example, it contributes to ligands like trispyrazolylborate, trispyrazolylmethane, and pyrazolyldiphosphine .

- Related pyrazole derivatives have shown insecticidal activity. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbohydrazide exhibits insecticidal effects against species like Helicoverpa armigera and Plutella xylostella .

Medicinal Chemistry and Drug Design

Antileishmanial and Antimalarial Activities

Coordination Chemistry and Ligand Synthesis

Insecticidal Properties

Mecanismo De Acción

Target of Action

Methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate, also known as methyl (3,5-dimethyl-1H-pyrazol-1-yl)acetate, is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their growth and proliferation . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that pyrazole derivatives can interfere with the life cycle of leishmania and plasmodium species, thereby inhibiting their growth and proliferation .

Pharmacokinetics

It is known that pyrazole derivatives are generally well-absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted via the kidneys .

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of Leishmania and Plasmodium species, leading to their eventual death . This results in the alleviation of the symptoms of leishmaniasis and malaria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances, such as food or other drugs, can affect the absorption and metabolism of the compound .

Propiedades

IUPAC Name |

methyl 2-(3,5-dimethylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-6-4-7(2)10(9-6)5-8(11)12-3/h4H,5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZLNYYYFRWKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid](/img/structure/B2774973.png)

![N-[4-(diethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2774977.png)

![Ethyl 4-[4-[(5-cyclohexyl-1,3,4-oxadiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate](/img/structure/B2774979.png)

![4-acetyl-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2774986.png)

![5-(4-Methylbenzoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B2774987.png)

![N-(Cyanomethyl)-2-(7-oxo-3-phenyltriazolo[4,5-d]pyrimidin-6-yl)acetamide](/img/structure/B2774991.png)